Ammonium, diethyl(2,2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, benzilate (ester)
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Overview
Description
Ammonium, diethyl(2,2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, benzilate (ester) is a complex organic compound with a unique structure that combines ammonium, sulfate, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, diethyl(2,2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, benzilate (ester) typically involves multiple steps. The initial step often includes the preparation of the ammonium salt through the reaction of diethylamine with 2,2-dimethyl-3-hydroxypropyl chloride under controlled conditions. This intermediate is then reacted with methyl sulfate to form the quaternary ammonium salt. Finally, the esterification with benzilic acid yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ammonium, diethyl(2,2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, benzilate (ester) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield simpler amines and alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Ammonium, diethyl(2,2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, benzilate (ester) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The quaternary ammonium group can interact with negatively charged sites on proteins or enzymes, potentially inhibiting their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ammonium, diethyl(2,2-dimethyl-3-hydroxypropyl)methyl-, chloride
- Ammonium, diethyl(2,2-dimethyl-3-hydroxypropyl)methyl-, bromide
- Ammonium, diethyl(2,2-dimethyl-3-hydroxypropyl)methyl-, iodide
Uniqueness
The uniqueness of Ammonium, diethyl(2,2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, benzilate (ester) lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzilate ester group differentiates it from other similar ammonium compounds, potentially offering unique applications in various fields.
Properties
CAS No. |
66902-90-7 |
---|---|
Molecular Formula |
C25H37NO7S |
Molecular Weight |
495.6 g/mol |
IUPAC Name |
diethyl-[3-(2-hydroxy-2,2-diphenylacetyl)oxy-2,2-dimethylpropyl]-methylazanium;methyl sulfate |
InChI |
InChI=1S/C24H34NO3.CH4O4S/c1-6-25(5,7-2)18-23(3,4)19-28-22(26)24(27,20-14-10-8-11-15-20)21-16-12-9-13-17-21;1-5-6(2,3)4/h8-17,27H,6-7,18-19H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
SLNFUCLHNSAKRK-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CC(C)(C)COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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